2,6-Diphenylpyrylium tetrafluoroborate

Nucleophilic addition kinetics Pyrylium salt reactivity Positional selectivity

Researchers needing a versatile pyrylium salt with an unsubstituted 4-position for nucleophilic or radical functionalization often face limited commercial availability. 2,6-Diphenylpyrylium tetrafluoroborate (DPP·BF₄) addresses this gap as a custom-synthesized building block. • Enables 4-position derivatization with methoxide, amines, and organocuprates at rates up to 239× faster than 2,4,6-trisubstituted analogs. • Essential precursor for photoredox catalysts (e.g., MDPT, CN-TPT) and high-temperature rigid-rod polymers. • Tetrafluoroborate counterion eliminates the explosion hazard of perchlorate salts. Supplied with full analytical characterization; typical purity ≥98% (HPLC).

Molecular Formula C17H13BF4O
Molecular Weight 320.1 g/mol
Cat. No. B12973595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyrylium tetrafluoroborate
Molecular FormulaC17H13BF4O
Molecular Weight320.1 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H13O.BF4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;/q+1;-1
InChIKeyNIASVVIASOKFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diphenylpyrylium Tetrafluoroborate — Structural Identity and Key Differentiators


2,6-Diphenylpyrylium tetrafluoroborate (DPP·BF₄) is a member of the pyrylium salt family — six-membered aromatic oxonium heterocycles bearing a delocalized positive charge [1]. It features phenyl substituents at the 2- and 6-positions of the pyrylium ring with a synthetically critical unsubstituted 4-position, distinguishing it from the more widely studied 2,4,6-triphenylpyrylium tetrafluoroborate (TPT). The tetrafluoroborate counterion confers handling advantages over perchlorate analogs with respect to safety and crystallinity [2]. The compound serves as a versatile electrophilic building block, a precursor to photoredox catalysts via 4-position functionalization, and a monomeric unit for rigid-rod poly(pyridinium salt) synthesis. Its defining structural feature — the vacant 4-position — is the origin of virtually all differentiation that governs scientific selection over its trisubstituted counterparts.

Unsubstituted 4-position enables regioselective nucleophilic and radical functionalization.

Versatile electrophilic building block for photoredox catalyst libraries and rigid-rod polymer synthesis.

Tetrafluoroborate counterion supports reported safer handling and crystallinity vs. perchlorate analogs.

Why 2,6-Diphenylpyrylium Tetrafluoroborate Cannot Be Replaced by Triphenyl Analogs


The vacant 4-position in 2,6-diphenylpyrylium tetrafluoroborate is not merely a structural curiosity — it is the dominant factor controlling nucleophilic reactivity, photochemical behavior, and synthetic derivatization potential. In 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), the 4-phenyl substituent sterically blocks nucleophilic ipso attack and electronically deactivates the ring through extended conjugation, reducing the rate of methoxide addition at the 4-position by a factor of approximately 175–239 compared to the 4-unsubstituted analog [1]. Furthermore, 2,4,6-trisubstituted pyrylium salts force incoming nucleophiles into a coplanar trajectory disfavored by the Bürgi-Dunitz angle, rendering certain C–N and C–O bond-forming reactions infeasible [2]. Perchlorate-counterion variants of the same 2,6-diphenylpyrylium cation, while historically popular for their low solubility and ease of isolation, carry an intrinsic explosion hazard upon drying that the tetrafluoroborate salt eliminates entirely [3]. These differences are not marginal — they determine whether a reaction proceeds at all, at what rate, and with what safety profile.

Target
2,6-Diphenylpyrylium BF₄

Unblocked 4-position; non-explosive BF₄⁻ counterion.

Substitute
2,4,6-Triphenylpyrylium / Perchlorate

4-Ph blocks nucleophilic ipso attack, reducing reactivity by ~two orders of magnitude. Perchlorate forms may pose explosion hazard on drying.

Quantified Differentiation Evidence Against Closest Analogs


Nucleophilic Reactivity Advantage at the 4-Position vs. Triphenylpyrylium

In a direct head-to-head kinetic study under identical conditions, the rate constant for methoxide ion addition at the 4-position of 2,6-diphenylpyrylium (4-H) exceeds that of 2,4,6-triphenylpyrylium (4-Ph) by a factor of approximately 175 based on raw rate constants (k₄ = 11.0 M⁻¹ s⁻¹ vs. 0.063 M⁻¹ s⁻¹) or 239 when corrected for statistical factors [1]. The intermediate 4-methoxy analog (k₄ = 0.315 M⁻¹ s⁻¹) confirms a graded substituent effect following the order H ≫ OCH₃ > Ph for ipso reactivity. This difference is mechanistically attributed to ground-state stabilization of the triphenyl-substituted cation by 4-phenyl conjugation, which raises the activation barrier for nucleophilic attack. The equilibrium constants follow the same trend, ruling out a purely steric origin [1].

Nucleophilic reactivity
Head-to-head
k₄ = 11.0 M⁻¹ s⁻¹ (4-H) vs. 0.063 M⁻¹ s⁻¹ (4-Ph); rate ratio ~175
Supports 4-position derivatization study fit; TPT kinetically disadvantaged.
Methanol, 25 °C, stopped-flow; Doddi et al. 1982.
Nucleophilic addition kinetics Pyrylium salt reactivity Positional selectivity

Unique Photodimerization Pathway via Pyranyl Radical

Upon photoillumination in tetrahydrofuran, 2,6-diphenylpyrylium tetrafluoroborate (DPP) undergoes one-electron reduction to form a pyranyl radical that subsequently dimerizes — a pathway confirmed by flash photolysis and absorption spectroscopy [1]. The second-order rate constant for pyranyl radical decay (dimerization) was determined as (1.2 ± 0.5) × 10⁹ dm³ mol⁻¹ s⁻¹ [1]. This photodimerization pathway requires a vacant 4-position for radical coupling; 2,4,6-triphenylpyrylium and other 4-substituted pyrylium salts cannot undergo this specific dimerization because the 4-substituent blocks the coupling site [2]. The resulting dimer, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-4H-pyran (CAS 42506-57-0), is a structurally distinct product accessible only from the 2,6-diphenyl-substituted precursor.

Photodimerization
Class-level
Dimerization k = (1.2 ± 0.5) × 10⁹ dm³ mol⁻¹ s⁻¹; unique to 4-H
Supports photochemical dimer studies; 4-substituted analogs not applicable.
THF, flash photolysis; class-level inference for comparator.
Photochemistry Pyranyl radical Dimerization kinetics

Electrochemical Reduction Kinetics of the Cation/Radical Couple

The standard electrochemical rate constant (k₀) for the one-electron reduction of the 2,6-diphenylpyrylium cation to its corresponding pyranyl radical was determined as 1–2.5 × 10⁻³ cm s⁻¹ in acetonitrile at a gold electrode, using tubular flow cell voltammetry with numerical simulation of concentration profiles [1]. This value characterizes the intrinsic electron-transfer kinetics of the cation/radical couple. The follow-up homogeneous dimerization (EC₂ mechanism) is sufficiently fast to render the overall process apparently electrochemically irreversible under conventional voltammetric conditions, a phenomenon quantitatively explained by the rate constant values established in this study [1]. While comparable k₀ data for 2,4,6-triphenylpyrylium are not available from the same study, the measured value serves as a benchmark for evaluating electrode kinetics in pyrylium-based redox systems and is essential for applications in spin-polarized electron transfer studies [2].

Electrochemical kinetics
Method context
k₀ = 1–2.5 × 10⁻³ cm s⁻¹ (Au, MeCN)
Supports kinetic modeling of pyrylium redox systems; no direct TPT comparator.
EC₂ mechanism; tubular flow cell voltammetry.
Electrochemical kinetics Cyclic voltammetry EC₂ mechanism

Enhanced Sensitivity for HPLC Sulfide Detection

A head-to-head comparison of two pyrylium salt derivatization reagents for HPLC determination of sulfide ions in spring water demonstrated that the 2,6-diphenylpyrylium-based reagent LN1 (4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate) provides a substantially lower and more analytically useful working range than the 2,4,6-triphenylpyrylium-based reagent L1 [1]. The LN1 method achieved a sulfide determination range of 1.024–20.48 μg L⁻¹, whereas the L1 method spanned 5.12–486.4 μg L⁻¹ — meaning LN1 reaches a lower limit of quantification approximately 5 times lower than L1. Both methods exhibited relative standard deviations not exceeding 2% and recovery coefficients of 88–102% [1]. The improved sensitivity of the LN1 reagent is attributable to the electron-donating 4-(N,N-dimethylamino)phenyl substituent on the 2,6-diphenylpyrylium scaffold, a substitution pattern enabled by the unsubstituted 4-position of the parent 2,6-diphenylpyrylium core.

HPLC sulfide detection
Head-to-head
LLOQ: 1.024 μg L⁻¹ (LN1) vs. 5.12 μg L⁻¹ (L1), ~5× lower
Supports sensitive sulfide derivatization method development.
Pre-column, UV/Vis; RSD ≤2%; spring water matrix.
Analytical derivatization Sulfide detection HPLC method

Rigid-Rod Polymer Precursor via Bis(pyrylium) Monomer

The bis-functionalization of the 2,6-diphenylpyrylium scaffold through the 4-position yields 4,4′-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate), a monomer that undergoes ring-transmutation polymerization with aromatic diamines in DMSO/toluene at 145–150 °C to produce all-para-catenated, rigid-rod poly(pyridinium tetrafluoroborate)s [1]. These polymers exhibit inherent viscosities as high as 4.9 dL g⁻¹ — indicative of very high molecular weight and rod-like conformation — and can be solution-cast into tough, flexible films. Thermogravimetric analysis shows decomposition onset near 360 °C, with differential scanning calorimetry revealing distinctive melting endotherms with minima above 380 °C [1]. Wide-angle X-ray diffraction confirmed chain packing resembling a smectic liquid crystalline glass. This entire materials platform is predicated on the availability of the unsubstituted 4-position in 2,6-diphenylpyrylium for bis-functionalization; 2,4,6-triphenylpyrylium cannot serve as a difunctional monomer because all reactive positions are already substituted [2].

Rigid-rod polymer precursor
Class-level
Inherent viscosity ≤4.9 dL g⁻¹; Td ~360 °C
Supports high-temperature polymer synthesis; no analogous route from trisubstituted pyrylium.
Bis-functionalization at 4-position; class-level inference.
Rigid-rod polymers Poly(pyridinium salt)s Thermal stability

Counterion Safety: Non-Explosive Tetrafluoroborate vs. Perchlorate

Pyrylium perchlorates, including 2,6-diphenylpyrylium perchlorate (CAS 3558-68-7), have been extensively used in the literature because their low solubility facilitates isolation. However, all perchlorate salts — particularly when dry — are potentially explosive and require careful handling behind safety shields [1]. The tetrafluoroborate counterion (BF₄⁻) provides comparable solubility characteristics and crystallinity without the explosion hazard [2]. The unsubstituted pyrylium tetrafluoroborate (Pyry-BF₄) has been explicitly highlighted as a bench-stable, safe reagent suitable for routine use in commercial laboratories, where its perchlorate counterparts would pose unacceptable risk profiles [3]. This safety differential is particularly relevant for procurement at scale: tetrafluoroborate salts can be stored, shipped, and handled under standard laboratory protocols, whereas perchlorate salts require specialized storage, handling training, and disposal procedures that increase total cost of ownership.

Counterion safety
Class-level
BF₄⁻ bench-stable vs. ClO₄⁻ potentially explosive
Supports safer procurement and standard lab handling; perchlorate alternative poses documented hazard.
Class-level safety guidance; perchlorate handling requires shields.
Pyrylium salt safety Counterion selection Laboratory safety

High-Value Research and Industrial Application Scenarios


Synthesis of 4-Substituted Pyrylium Derivatives

The two-orders-of-magnitude rate advantage for nucleophilic attack at the unsubstituted 4-position (k₄ = 11.0 M⁻¹ s⁻¹ for methoxide, vs. 0.063 M⁻¹ s⁻¹ for TPT) [1] makes 2,6-diphenylpyrylium tetrafluoroborate the preferred starting material for synthesizing 4-alkyl, 4-aryl, 4-alkoxy, and 4-amino derivatives. Both nucleophilic (methoxide, amines, organocuprates) and radical (methyl radical from Fenton-type systems) pathways proceed with exclusive 4-position regioselectivity [2]. This enables efficient, high-yield access to tailored pyrylium salts for photoredox catalyst screening libraries, where the 4-substituent is the primary tuning handle for oxidation potential and absorption wavelength.

Precursor for High-Oxidation-Potential Photoredox Catalysts

Functionalization at the 4-position of the 2,6-diphenylpyrylium core yields photoredox catalysts such as 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate (MDPT, oxidation potential +2.62 V vs SCE) and 4-(4-cyanophenyl)-2,6-diphenylpyrylium tetrafluoroborate (CN-TPT) [1][2]. These catalysts operate under visible-light excitation, exhibit robustness without photobleaching, and enable transformations (carbonyl ylide generation, oxidative alkyne dimerization) that conventional catalysts such as 9,10-dicyanoanthracene (DCA) or 2,4,6-triphenylpyrylium (TPT) cannot perform [1]. The 2,6-diphenylpyrylium tetrafluoroborate starting material is the essential gateway to this catalyst family.

Pre-Column Derivatization for Trace Sulfide Analysis by HPLC

2,6-Diphenylpyrylium-based derivatization reagents (e.g., LN1) achieve sulfide detection limits approximately 5-fold lower (1.024 μg L⁻¹) than 2,4,6-triphenylpyrylium-based reagents (5.12 μg L⁻¹) when used for pre-column derivatization HPLC-UV/Vis [1]. With RSD ≤2% and recovery of 88–102%, this method is validated for regulatory environmental monitoring of spring water and has been extended to human urine samples [2]. The sensitivity advantage is directly tied to the electronic tuning enabled by 4-position functionalization of the 2,6-diphenylpyrylium core.

Monomer for High-Temperature Rigid-Rod Poly(pyridinium salt)s

Bis-functionalization via the 4-position produces 4,4′-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate), a monomer that polymerizes with aromatic diamines to yield organo-soluble, rigid-rod poly(pyridinium tetrafluoroborate)s with inherent viscosities up to 4.9 dL g⁻¹, decomposition above 360 °C, and melt transitions above 380 °C [1]. These polymers are solution-castable into tough films and exhibit smectic liquid-crystalline packing, making them candidates for high-temperature membranes, optoelectronic devices, and biosensor matrices incorporating calix[4]arene segments [2]. No analogous polymer chemistry is accessible from 2,4,6-trisubstituted pyrylium salts.

Application
Selection Property
Validation Focus
4-Substituted pyrylium synthesis
Regioselective 4-position reactivity
Kinetic benchmarking against substituted analogs
Photoredox catalyst development
4-position tunability for photophysical properties
Activity and oxidative potential under visible light
Trace sulfide HPLC analysis
Derivatization sensitivity via 4-substitution
Detection limit and linearity in environmental matrices
Rigid-rod poly(pyridinium salt)s
Bis-functionalizable 4-position for A-A monomer
Polymer thermal and mechanical properties
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